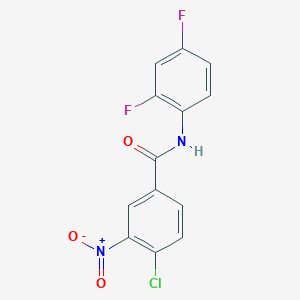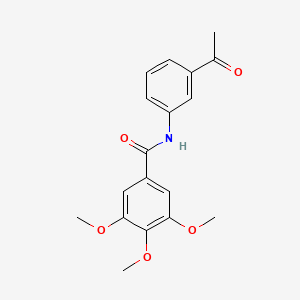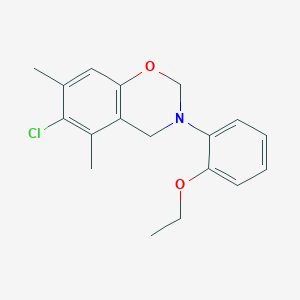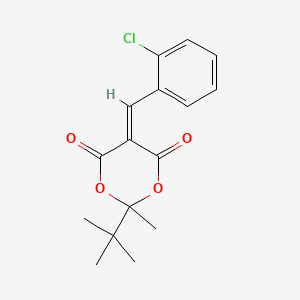![molecular formula C21H26ClN3O3 B5539698 N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals known for their diverse biological activities. It's structurally related to various pharmacologically active compounds, incorporating elements such as a piperazine ring and chlorophenyl group, which are often seen in molecules with central nervous system activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting with the chloroacetylation of key precursors, followed by reactions with substituted phenylpiperazine. The exact synthetic route for this compound would likely involve similar steps, tailored to introduce the specific hydroxypropoxy and acetamide functional groups (Verma, Kumar, & Kumar, 2017).
Molecular Structure Analysis
The molecular structure of compounds in this category is confirmed using techniques like TLC, IR, 1HNMR, 13CNMR, and elemental analysis. These methods ensure the correct assembly of the molecular framework, crucial for the compound's biological activity (Mehta et al., 2019).
Scientific Research Applications
Antimicrobial and Anticancer Applications
A study presented the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, evaluating them for antimicrobial and anticancer activities. These compounds showed significant antimicrobial activity and anticancer potential, suggesting the usefulness of such structures in developing new therapeutic agents (Mehta et al., 2019).
CNS Agent Development
Another research focused on N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, evaluating them as central nervous system (CNS) agents. The study included molecular docking studies and assessed anxiolytic and skeletal muscle relaxant activity, indicating potential applications in designing CNS-targeted drugs (Verma et al., 2017).
Antifungal and Antihistamine Synthesis
Research on efficient synthesis methods for antihistamines like clocinizine and chlorcyclizine has been conducted, providing insights into the production of drugs that can treat allergic reactions efficiently (Narsaiah & Narsimha, 2011).
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and their antitumor activities against breast cancer cells were evaluated. Compounds with specific substitutions demonstrated promising antiproliferative effects, highlighting the compound's potential in cancer research (Yurttaş et al., 2014).
ACAT-1 Inhibitor Development
The discovery of an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2, was reported. This compound, featuring a piperazine unit, showed improved solubility and absorption, making it a promising candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Mechanism of Action
Target of Action
SMR000015193, also known as N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide, is a complex compound with multiple potential targets. The primary target of this compound is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation .
Mode of Action
The compound interacts with its targets primarily through binding to the D4 dopamine receptor . This interaction can lead to a variety of changes in the cellular environment, depending on the specific context and the presence of other signaling molecules .
Biochemical Pathways
Given its interaction with dopamine receptors, it is likely that it influencesdopaminergic signaling pathways . These pathways play a key role in a variety of neurological processes, including reward, motivation, and motor control .
Pharmacokinetics
The presence of a piperazine ring in its structure suggests that it may have the ability topositively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of SMR000015193’s action are likely to be diverse, given its interaction with dopamine receptors. It may influence neuronal activity, alter signal transduction pathways, and potentially affect behaviors associated with dopaminergic signaling, such as mood and motor control .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of SMR000015193. Factors such as pH, temperature, and the presence of other molecules can affect its binding affinity to its target, its stability, and its overall effectiveness .
Safety and Hazards
Future Directions
The future directions for research on “N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide” could involve designing new derivatives of phenoxy acetamide that are safe and effective . This could enhance the quality of life for individuals suffering from allergies, hay fever, angioedema, and urticaria .
properties
IUPAC Name |
N-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-16(26)23-18-5-7-21(8-6-18)28-15-20(27)14-24-9-11-25(12-10-24)19-4-2-3-17(22)13-19/h2-8,13,20,27H,9-12,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTIKCLEZCVXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)


![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)
![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

